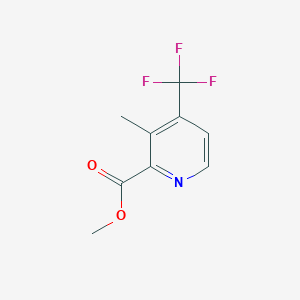

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of a trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can influence the reactivity and stability of the compound. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-(trifluoromethyl)pyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of pyridine derivatives with trifluoromethylating agents. The resulting compound exhibits unique physicochemical properties attributed to the trifluoromethyl group, which enhances lipophilicity and biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds related to this compound. For instance, derivatives have shown efficacy against triple-negative breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. These compounds demonstrated significant growth inhibition with minimal cytotoxicity towards non-tumorigenic cells, indicating a promising therapeutic window for targeted cancer therapies .

Antimicrobial Properties

Research indicates that trifluoromethylpyridine derivatives can exhibit antimicrobial activity, inhibiting various pathogens. This property is particularly valuable in developing new antibiotics and antifungal agents.

Drug Development

This compound is part of a broader class of trifluoromethyl-containing drugs that have gained FDA approval. These compounds often possess enhanced metabolic stability and bioavailability, making them suitable candidates for further drug development .

Crop Protection

The primary application of trifluoromethylpyridine derivatives lies in agrochemicals, where they serve as active ingredients in herbicides and pesticides. For example, the first derivative introduced to the market was Fluazifop-butyl, which has paved the way for over twenty new agrochemical products containing the trifluoromethylpyridine moiety . These compounds effectively protect crops from pests while minimizing environmental impact.

Chemical Intermediates

This compound serves as a crucial intermediate in synthesizing other agrochemical products, facilitating the development of more effective crop protection solutions .

Case Studies

Mecanismo De Acción

The mechanism of action of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways, such as inhibition of specific enzymes or activation of receptors .

Comparación Con Compuestos Similares

4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the ester functionality.

Methyl 4-(trifluoromethyl)pyridine-2-carboxylate: Similar structure but with different substitution patterns on the pyridine ring.

3-Methyl-4-(trifluoromethyl)pyridine: Lacks the ester group, making it less reactive in certain synthetic applications.

Uniqueness: Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of the trifluoromethyl group and the ester functionality. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical syntheses and applications.

Actividad Biológica

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (also referred to as TFMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a trifluoromethyl group at the 4-position of the pyridine ring. This modification enhances the compound's lipophilicity and biological activity. The synthesis methods often include:

- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds, allowing for the introduction of various aryl groups.

- Acid-Catalyzed Reactions : Employed to facilitate the formation of the carboxylate moiety.

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound derivatives. A significant focus has been on their effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. Key findings include:

- Growth Inhibition : Compounds derived from this structure demonstrated substantial growth inhibition in TNBC cells with minimal toxicity to non-tumorigenic cells (MCF-12A) .

- Cell Cycle Modulation : The most promising derivative showed a GI50 concentration of 13 μM, leading to an increase in G0/G1 phase cells and a decrease in S phase cells, suggesting a disruption in cell cycle progression .

| Compound | GI50 (μM) | Effect on Cell Cycle | Tumor Size Reduction |

|---|---|---|---|

| 2e | 13 | Increased G0/G1 | Yes |

| Control | - | Normal | No |

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. This compound exhibits activity against various bacterial strains, attributed to its unique trifluoromethyl group which enhances membrane permeability and disrupts cellular functions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Interference : The compound alters cell cycle dynamics, leading to reduced proliferation rates in cancer cells.

- Apoptosis Independence : Notably, it does not significantly alter apoptotic markers such as PARP or caspase-3, indicating that its mechanism may involve necrosis or other forms of cell death rather than classical apoptosis .

- Membrane Disruption : For antimicrobial activity, the trifluoromethyl group is believed to enhance the interaction with bacterial membranes, leading to increased permeability and cell lysis .

Case Studies

Several studies have explored the efficacy of this compound derivatives:

- Study on TNBC Cells : A comprehensive evaluation demonstrated that derivatives significantly inhibited cell growth in vitro while sparing non-cancerous cells .

- Antimicrobial Screening : Another investigation revealed that these compounds exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

Propiedades

IUPAC Name |

methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-13-7(5)8(14)15-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWKFAJXSDWGSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.